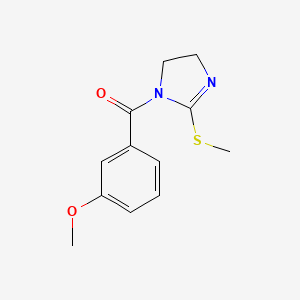
(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Übersicht
Beschreibung
This compound belongs to a class of organic molecules that have been synthesized and studied for their various chemical and biological properties. While the specific compound has limited direct references, related compounds provide insight into the general chemical framework and potential applications. Such molecules are of interest due to their structural uniqueness and potential as intermediates in pharmaceutical and organic synthesis.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions starting from basic aromatic or heteroaromatic substrates. For example, the synthesis of related methanone derivatives has been achieved through reactions involving key intermediates like aldehydes, ketones, and thiourea in the presence of catalytic or stoichiometric amounts of acids or bases, under reflux conditions in solvents such as ethanol (Chaudhari, 2012).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically carried out using spectroscopic methods such as IR, NMR (both 1H and 13C), and mass spectrometry, complemented by X-ray crystallography for solid-state structure determination. For instance, the crystal and molecular structure of a related compound was elucidated, showing specific spatial arrangements and intermolecular interactions, like hydrogen bonding, that contribute to its stability and reactivity (Lakshminarayana et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
Catalyst- and Solvent-Free Synthesis : A related compound, (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, was synthesized using microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method offers an efficient approach for regioselective synthesis, indicating potential applications in developing environmentally-friendly chemical processes (Moreno-Fuquen et al., 2019).
PET Imaging in Parkinson's Disease : The synthesis of a similar compound, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01), was reported. It is used as a precursor for [11C]HG-10-102-01, a potential PET imaging agent for studying LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Molecular Docking Studies in Cancer Research : Research involving pyrazoline incorporated isoxazole derivatives, such as 5-(4-methoxyphenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, utilized molecular docking studies. These compounds showed significant anticancer activity against human breast cancer cell lines, highlighting the role of such compounds in cancer research and drug design (Radhika et al., 2020).
Application in Synthesis and Material Science
Directed Metalation in Synthesis : The one-pot synthesis of (3-hydroxybenzo[b]thiophen-2-yl) aryl methanones, involving anionic ortho-Fries rearrangement, was described. These hydroxy ketones serve as key intermediates in the synthesis of benzothienopyranones, demonstrating their importance in advanced organic synthesis (Pradhan & De, 2005).
Study of Isomorphous Structures : Research on isomorphous structures of compounds like 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone revealed insights into molecular disorder and the chlorine-methyl exchange rule, offering valuable information for crystallography and material science studies (Swamy et al., 2013).
Synthesis and Analysis of Novel Compounds : A study on the synthesis and analysis of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone involved techniques like FTIR, NMR, and mass spectrometry. This demonstrates the compound's potential in various scientific applications, particularly in the field of chemistry (FathimaShahana & Yardily, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential activity .
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-10-5-3-4-9(8-10)11(15)14-7-6-13-12(14)17-2/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHHMCGWOGEBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326467 | |
| Record name | (3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
CAS RN |
685127-11-1 | |
| Record name | (3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

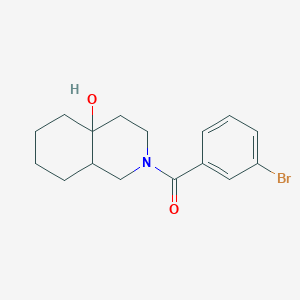
![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)

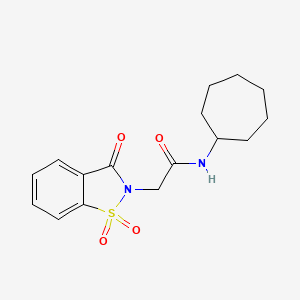
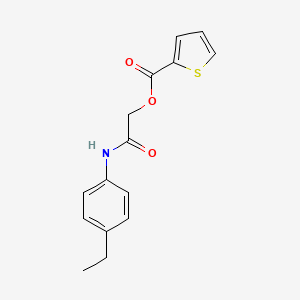
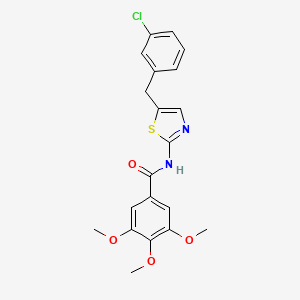
![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)
![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)
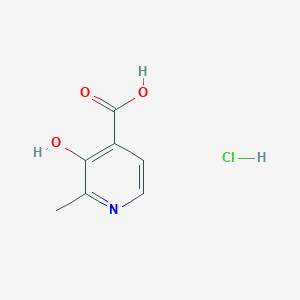
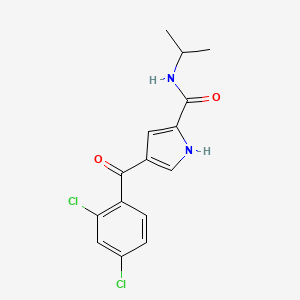
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)